molecular formula C8H6BrNO3 B8268602 3-Bromo-5-methyl-4-nitrobenzaldehyde

3-Bromo-5-methyl-4-nitrobenzaldehyde

Cat. No.: B8268602
M. Wt: 244.04 g/mol
InChI Key: RPYXENLPRAPNEL-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-4-nitrobenzaldehyde is a versatile aromatic aldehyde serving as a key synthetic intermediate in organic and medicinal chemistry research. The molecule integrates three distinct functional groups—aldehyde, bromo, and nitro—on a benzene ring, enabling a wide range of chemical transformations. The aldehyde group is a common electrophile for condensation reactions, such as the formation of Schiff bases, while the bromo and nitro substituents are excellent handles for metal-catalyzed cross-couplings (e.g., Suzuki, Heck reactions) and nucleophilic aromatic substitutions, respectively . This multi-functional nature makes it a valuable scaffold for constructing complex molecules, particularly in the development of pharmaceutical candidates and functional materials. In medicinal chemistry, structurally similar nitrobenzaldehyde derivatives are frequently employed as building blocks in the design and synthesis of bioactive molecules, including potential enzyme inhibitors . Researchers utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The compound must be handled with appropriate safety precautions. It is intended for research and development use only in a laboratory setting and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

3-bromo-5-methyl-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5-2-6(4-11)3-7(9)8(5)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYXENLPRAPNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration with Mixed Acid Systems

A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 5–20°C selectively nitrates 3-bromo-5-methylbenzaldehyde at the 4-position. The reaction proceeds via electrophilic aromatic substitution, with the methyl group acting as an ortho/para-directing group and bromine as a meta-directing group. This dual directing effect favors nitration at the 4-position.

Example Protocol :

  • Reactants : 3-Bromo-5-methylbenzaldehyde (100 mmol), H₂SO₄ (120 mL), HNO₃ (10 mL).

  • Conditions : Dropwise addition at 5°C, stirred at room temperature overnight.

  • Workup : Quenching in ice water, filtration, and purification via silica gel chromatography (25% ethyl acetate/hexane).

  • Yield : 70%.

Bromination of Pre-Nitrated Intermediates

Alternative approaches begin with nitration of 5-methylbenzaldehyde, followed by bromination. However, bromination at the 3-position requires careful control to avoid polybromination. Iron(III) bromide (FeBr₃) or Lewis acid catalysts facilitate regioselective bromination.

Oxidation of Methyl-Substituted Benzyl Alcohols

Oxidation of 3-bromo-5-methyl-4-nitrobenzyl alcohol provides a high-yield pathway to the aldehyde. Sodium periodate (NaIO₄) in tetrahydrofuran (THF)/water selectively oxidizes benzyl alcohols to aldehydes without over-oxidation to carboxylic acids.

Example Protocol :

  • Reactants : 3-Bromo-5-methyl-4-nitrobenzyl alcohol (42.9 mmol), NaIO₄ (160 mmol).

  • Conditions : Stirred in THF/water (1:1) at 20°C for 1 hour.

  • Workup : Filtration, silica gel pad purification with toluene elution.

  • Yield : 71%.

Cross-Coupling Reactions Involving Boronate Esters

Suzuki-Miyaura cross-coupling enables modular construction of the aromatic core. A tert-butyl boronate ester intermediate reacts with bromo-nitrobenzaldehyde precursors to install the methyl group.

Example Protocol :

  • Reactants : Methyl 4-bromobenzoate (0.25 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.25 mmol).

  • Conditions : Pd catalysis, ethyl acetate/water extraction.

  • Yield : 99%.

Regioselective Formylation Strategies

Directed ortho-metalation (DoM) followed by formylation introduces the aldehyde group post-bromination and nitration. Lithium diisopropylamide (LDA) directs metalation to the 5-position, allowing reaction with DMF to yield the aldehyde.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Citations
Direct Nitration-BrominationH₂SO₄, HNO₃, FeBr₃5–20°C, 4–24 h48–70%Minimal steps, cost-effective
Oxidation of AlcoholsNaIO₄THF/H₂O, 1 h71%Avoids harsh acids
Suzuki CouplingPd catalyst, boronate esterRoom temperature99%High regioselectivity

Challenges and Optimization Strategies

  • Nitration Regioselectivity : Competing directing effects of methyl and bromine groups necessitate low-temperature conditions to favor 4-nitro products.

  • Over-Oxidation : NaIO₄ must be used in stoichiometric excess to prevent carboxylic acid formation.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • 3-Bromo-5-methyl-4-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction

    • The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
  • Substitution

    • The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Palladium catalysts, nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: 3-Bromo-5-methyl-4-nitrobenzoic acid.

    Reduction: 3-Bromo-5-methyl-4-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methyl-4-nitrobenzaldehyde is utilized in several scientific research applications:

  • Organic Synthesis

    • Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Pharmaceuticals

    • Potential precursor for the synthesis of bioactive compounds with antimicrobial, anti-inflammatory, or anticancer properties.
  • Materials Science

    • Employed in the development of novel materials, including polymers and dyes, due to its unique electronic properties.
  • Chemical Biology

    • Used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 3-Bromo-5-methyl-4-nitrobenzaldehyde exerts its effects depends on the specific application:

    In Organic Reactions: Acts as an electrophile in various substitution and addition reactions due to the presence of the electron-withdrawing nitro group and the electron-donating methyl group.

    In Biological Systems: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Notable Features Source
This compound Br (3), CH₃ (5), NO₂ (4) C₈H₆BrNO₃ 244.04 (calculated) Methyl group introduces steric effects Target
3-Bromo-5-nitrobenzaldehyde Br (3), NO₂ (5) C₇H₄BrNO₃ 230.02 Lacks methyl; nitro at meta to aldehyde
4-Bromo-3-nitrobenzaldehyde Br (4), NO₂ (3) C₇H₄BrNO₃ 230.02 Bromine and nitro in adjacent positions
4-Bromo-2-nitrobenzaldehyde Br (4), NO₂ (2) C₇H₄BrNO₃ 230.02 Nitro ortho to aldehyde; higher polarity

Structural and Electronic Effects

  • Substituent Positions: In the target compound, the nitro group at position 4 (meta to the aldehyde) exerts a strong electron-withdrawing effect, deactivating the ring and directing electrophilic attacks to specific positions. The methyl group at position 5 provides minor electron donation via the inductive effect and introduces steric hindrance near the aldehyde. 3-Bromo-5-nitrobenzaldehyde (from , compound 2a) lacks the methyl group, reducing steric bulk but retaining electronic deactivation from nitro and bromine. The nitro group at position 5 (para to bromine) may enhance resonance stabilization .
  • Reactivity Implications :

    • The methyl group in the target compound may slow nucleophilic addition reactions at the aldehyde due to steric hindrance, whereas 4-Bromo-2-nitrobenzaldehyde (with nitro ortho to aldehyde) might exhibit higher reactivity in such reactions due to increased electrophilicity .
    • 3-Bromo-5-nitrobenzaldehyde and 4-Bromo-3-nitrobenzaldehyde () are likely more soluble in polar solvents than the target compound due to the absence of the hydrophobic methyl group .

Research Findings and Gaps

  • highlights synthetic methods for brominated nitrobenzaldehydes, such as direct bromination of nitroaromatics, which may apply to the target compound .
  • Physical property data (melting points, solubility) for the target compound are absent in the provided evidence, necessitating experimental characterization.
  • Computational studies comparing the electronic effects of methyl vs. nitro substituents in such systems could further elucidate reactivity differences.

Q & A

Q. What are the recommended safety protocols when handling 3-Bromo-5-methyl-4-nitrobenzaldehyde in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and safety goggles. Full-face shields are recommended during bulk handling .
  • Ventilation: Use fume hoods to minimize inhalation exposure. For higher vapor concentrations, employ respiratory protection (e.g., OV/AG/P99 respirators compliant with NIOSH/CEN standards) .
  • First Aid:
    • Skin Contact: Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .
    • Eye Exposure: Flush eyes with water for 10–15 minutes; consult an ophthalmologist .
  • Toxicology Note: Limited toxicological data exist for brominated aldehydes; assume acute toxicity and prioritize containment .

Q. How can researchers determine the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (λ ~270–300 nm for nitroaromatic compounds) to assess purity .
  • Spectroscopy: Confirm structure via 1^1H/13^{13}C NMR (e.g., aldehyde proton at δ 10–11 ppm, nitro group deshielding effects) and FTIR (C=O stretch ~1700 cm1^{-1}) .
  • Physical Properties: Compare experimental melting points with literature values (e.g., analogous 4-nitrobenzaldehyde melts at 103–106°C ).

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported physical properties (e.g., melting point, log P) across literature sources?

Methodological Answer:

  • Cross-Referencing: Compare data from authoritative catalogs (e.g., Kanto Reagents ) and peer-reviewed journals. For log P discrepancies, validate experimentally via shake-flask or HPLC methods .
  • Substituent Effects Analysis: Adjust predictions using Hammett constants (σ values for -NO2_2, -Br, and -CH3_3) to account for electronic influences on solubility and melting behavior .
  • Collaborative Validation: Share data with open-access platforms (e.g., PubChem ) to benchmark against global datasets.

Q. How can computational chemistry optimize synthetic routes for this compound?

Methodological Answer:

  • Retrosynthesis Planning: Use AI-driven tools (e.g., PubChem’s template-based models) to identify feasible pathways, such as bromination of 5-methyl-4-nitrobenzaldehyde or nitration of 3-bromo-5-methylbenzaldehyde .
  • Reaction Simulation: Apply DFT calculations to predict regioselectivity in nitration/bromination steps, focusing on directing effects of substituents .
  • Yield Optimization: Machine learning algorithms (e.g., Reaxys) can recommend solvent systems (e.g., HNO3_3/H2_2SO4_4 for nitration) and temperature ranges (e.g., 0–5°C to minimize byproducts) .

Q. What experimental design considerations are critical for synthesizing derivatives of this compound?

Methodological Answer:

  • Functional Group Compatibility: Protect the aldehyde group (e.g., acetal formation) before performing nucleophilic substitutions on the bromine atom .
  • Byproduct Mitigation: Monitor nitro group reduction during catalytic hydrogenation; use Pd/C with controlled H2_2 flow to avoid over-reduction to amines .
  • Scale-Up Challenges: Optimize stoichiometry for bromine introduction (e.g., NBS vs. Br2_2) to prevent di-bromination .

Methodological Notes

  • Data Sources: Prioritize peer-reviewed journals (e.g., Monatshefte für Chemie ) and authoritative catalogs (e.g., Kanto Reagents ) over commercial platforms.
  • Safety Compliance: Align protocols with OSHA/NIOSH guidelines, especially for brominated and nitroaromatic compounds .

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